N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S2/c1-2-22-12-5-3-11(4-6-12)9-16(21)20-17-19-13(10-23-17)14-7-8-15(18)24-14/h3-8,10H,2,9H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNLVLSQMLQNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with 5-chlorothiophene-2-carboxylic acid under acidic conditions.
Acylation: The resulting intermediate is then acylated with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorothiophene moiety, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted thiophenes.
Scientific Research Applications
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular pathways and physiological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
(a) N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)
- Structure : Replaces the 5-chlorothiophen moiety with a 3-chloro-4-fluorophenyl group.
- Synthesis: Prepared via reaction of 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol .
- Higher halogen content (Cl, F) may enhance lipophilicity compared to the target compound.
(b) 2-(3-Methoxyphenyl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide (PDB: 4KK)
- Structure : Features a pyridinyl group at the thiazole 4-position and a 3-methoxyphenyl acetamide.
- Methoxy vs. ethoxy groups: Smaller size may reduce steric hindrance but decrease metabolic stability .
(c) SirReal2 (SIRT2 Inhibitor)
- Structure : Contains a naphthalenylmethyl group and a dimethylpyrimidinylsulfanyl moiety.
- Key Differences :
Analogs with Modified Acetamide Moieties
(a) N-[4-(4-Hydroxyphenyl)-1,3-thiazol-2-yl]acetamide
- Structure : Replaces the 4-ethoxyphenyl group with a 4-hydroxyphenyl group.
- Key Differences: Hydroxyl group enhances polarity, improving aqueous solubility but increasing susceptibility to glucuronidation. Potential for hydrogen bonding in target interactions .
(b) N-(2-Ethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
- Structure: Incorporates a thiazolidinone ring and a 2-ethoxyphenyl group.
- Key Differences: Thiazolidinone introduces a ketone, enabling tautomerism (e.g., 3c-I and 3c-A in ). Sulfhydryl group may confer redox activity or metal-binding capacity .
Anti-Proliferative and Anti-Inflammatory Analogs
(a) 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (Compound 6b)
- Structure : Combines a 4-ethoxyphenyl acetamide with an indazole core.
- Key Differences :
(b) N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (Compound 6a)
- Structure : Features a 4-hydroxy-3-methoxyphenyl substituent.
- Key Differences: Dual polar groups (OH, OMe) improve solubility but may reduce blood-brain barrier penetration. Non-selective COX-1/COX-2 inhibition (IC50 ~9–11 mM) highlights the impact of substituents on enzyme selectivity .
Biological Activity
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide is an organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring, a thiophene substituent, and an ethoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 302.85 g/mol. The presence of halogenated and aromatic groups suggests potential lipophilicity, which may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may inhibit specific enzymes involved in inflammatory processes, similar to other thiazole derivatives that exhibit anti-inflammatory properties by blocking cyclooxygenase (COX) enzymes. Additionally, the compound may exert antimicrobial effects by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Antimicrobial Activity
Research has demonstrated that compounds with similar structural characteristics exhibit significant antimicrobial properties. For instance:
- Gram-positive bacteria : Compounds with a thiazole core have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : The activity tends to be lower against Escherichia coli, indicating a structure-dependent efficacy .
Anti-inflammatory Effects
The compound's potential anti-inflammatory actions are noteworthy. By inhibiting COX enzymes, it may reduce the synthesis of pro-inflammatory mediators such as prostaglandins. This mechanism is crucial in managing conditions characterized by chronic inflammation.
Study 1: Antimicrobial Screening
A study investigated the antimicrobial potential of various thiazole derivatives, including those similar to this compound. The results indicated:
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative | Activity Against Fungi |
|---|---|---|---|
| Thiazole Derivatives | Effective | Moderate | Variable |
This data highlights the importance of structural modifications in enhancing biological activity.
Study 2: In Vivo Anti-inflammatory Effects
In vivo studies on related compounds have shown promising results in reducing inflammation markers in animal models. For example, administration of thiazole derivatives resulted in decreased levels of cytokines associated with inflammatory responses, suggesting a potential therapeutic application for inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
